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molecular formula C7H7NO3 B1295515 phenyl N-hydroxycarbamate CAS No. 38064-07-2

phenyl N-hydroxycarbamate

Cat. No. B1295515
M. Wt: 153.14 g/mol
InChI Key: JADMRVSHKZTLPH-UHFFFAOYSA-N
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Patent
US06737383B1

Procedure details

To a stirred solution of NaHCO3 (60.5 g) in water (200 mL) in a 2 L beaker was added portion-wise over 15 min 27.5 g of hydroxylamine hydrochloride. Once the bubbling subsided, dichloromethane (200 mL) was added to the reaction mixture and cooled to 5° C. Phenyl chloroformate (50 g) was then added at a steady rate to the reaction mixture. The reaction mixture was allowed to warm to room temperature and stirred for 1 h. Ethyl acetate (100 mL) was employed to bring the reaction mixture to a transparent solution. The organic layer was separated, washed with brine (200 mL) and dried over MgSO4. The organic solvent was removed under reduced pressure to give the title compound (38.20 g) as a white solid melting at 104-107° C.
Quantity
60.5 g
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O-])(O)=O.[Na+].Cl.[NH2:7][OH:8].ClCCl.Cl[C:13]([O:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:14]>O.C(OCC)(=O)C>[C:16]1([O:15][C:13](=[O:14])[NH:7][OH:8])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
60.5 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
27.5 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
ClCCl
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)OC(NO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 38.2 g
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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